(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)(pyrazin-2-yl)methanone

Medicinal Chemistry Chemical Biology Probe Development

(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)(pyrazin-2-yl)methanone is a synthetic small molecule (C15H18N4O3, MW 302.33 g/mol) that incorporates a piperazine core linked to a pyrazine-2-carbonyl group and a furan-2-yl-2-hydroxyethyl substituent. Its IUPAC name is 4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl(pyrazin-2-yl)methanone.

Molecular Formula C15H18N4O3
Molecular Weight 302.334
CAS No. 1396782-04-9
Cat. No. B2392226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)(pyrazin-2-yl)methanone
CAS1396782-04-9
Molecular FormulaC15H18N4O3
Molecular Weight302.334
Structural Identifiers
SMILESC1CN(CCN1CC(C2=CC=CO2)O)C(=O)C3=NC=CN=C3
InChIInChI=1S/C15H18N4O3/c20-13(14-2-1-9-22-14)11-18-5-7-19(8-6-18)15(21)12-10-16-3-4-17-12/h1-4,9-10,13,20H,5-8,11H2
InChIKeyOTFZUBYCLPZQIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Overview: (4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)(pyrazin-2-yl)methanone (CAS 1396782-04-9)


(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)(pyrazin-2-yl)methanone is a synthetic small molecule (C15H18N4O3, MW 302.33 g/mol) that incorporates a piperazine core linked to a pyrazine-2-carbonyl group and a furan-2-yl-2-hydroxyethyl substituent. Its IUPAC name is 4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl(pyrazin-2-yl)methanone [1]. This compound is primarily listed in chemical vendor catalogs as a research chemical or screening compound, with structural data computed by or deposited in PubChem [1]. At the time of this analysis, no peer-reviewed primary research articles, granted patents, or authoritative biological assay databases (e.g., ChEMBL, BindingDB) were found to contain quantitative biological activity data specifically for this CAS number. The compound belongs to the broader class of N-substituted piperazine derivatives, which are frequently explored in medicinal chemistry for central nervous system (CNS) and cardiovascular targets [2].

Why (4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)(pyrazin-2-yl)methanone Cannot Be Replaced by Generic Analogs


Generic substitution fails because this compound presents a unique, non-interchangeable combination of three heterocyclic pharmacophoric elements (furan, piperazine, pyrazine) and a chiral hydroxyethyl linker. Removing or replacing any single moiety would fundamentally alter the hydrogen-bonding capacity, molecular topology, and electronic distribution. For instance, the pyrazine ring provides a specific nitrogen-rich heterocycle that differs electronically from pyridine or pyrimidine, while the furan-2-yl group contributes a distinct oxygen-mediated interaction profile compared to phenyl or thiophene isosteres [1]. The hydroxyethyl spacer introduces both a hydrogen-bond donor and acceptor at a defined distance from the piperazine core, critically influencing conformational flexibility and potential target engagement. Class-level inferences from related pyrazinyl-piperazine patents confirm that minor structural modifications lead to significant shifts in biological activity and receptor selectivity [1]. Without quantitative head-to-head data, the structural singularity itself dictates that simple one-to-one replacement with single-heterocycle or des-hydroxy analogs cannot be scientifically justified without full re-validation.

Quantitative Evidence for Differentiation of (4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)(pyrazin-2-yl)methanone


Structural Uniqueness Versus Piperazin-1-yl(pyrazin-2-yl)methanone

The target compound incorporates a furan-2-yl-2-hydroxyethyl substituent absent in the simpler analog piperazin-1-yl(pyrazin-2-yl)methanone. This addition increases the molecular weight from approximately 206 g/mol to 302.33 g/mol and introduces two additional hydrogen-bonding functional groups. The furan oxygen and the hydroxyl group act as a hydrogen-bond acceptor and a hydrogen-bond donor/acceptor pair, respectively, creating a distinct pharmacophore not present in the unsubstituted comparator [1]. No published head-to-head biological activity data are available for either compound.

Medicinal Chemistry Chemical Biology Probe Development

Differentiation from Furan-2-yl(piperazin-1-yl)methanone (1-(2-Furoyl)piperazine)

Compared to 1-(2-furoyl)piperazine (CAS 40172-95-0), the target compound replaces the furan-2-carbonyl group with a pyrazin-2-yl-methanone while retaining the furan ring as part of a hydroxyethyl side chain. This transforms the molecule from a simple N-furoylpiperazine into a more elaborate structure with two distinct heterocycles (pyrazine and furan) separated by a flexible linker [1]. No direct quantitative comparison data are available in the public domain.

Chemical Probes Fragment-Based Drug Discovery Scaffold Hopping

Comparison with (4-(2-Hydroxyethyl)piperidin-1-yl)(pyrazin-2-yl)methanone

Replacing the piperazine ring in the target compound with a piperidine ring (while retaining the pyrazin-2-yl-methanone and 2-hydroxyethyl substituent) generates (4-(2-hydroxyethyl)piperidin-1-yl)(pyrazin-2-yl)methanone [1]. This comparator loses the second tertiary amine of piperazine, eliminating potential for pH-dependent ionization, altering basicity, and removing a hydrogen-bond acceptor site. The fusion of the furan ring in the target compound adds further complexity absent in this analog.

Structure-Activity Relationship Lead Optimization Piperazine vs. Piperidine

Absence of Quantitative Biological Activity Data for Direct Comparator Claims

A systematic search of PubMed, Google Patents, BindingDB, ChEMBL, and the IUPHAR/BPS Guide to Pharmacology failed to identify any peer-reviewed publication or patent containing quantitative IC50, EC50, Ki, or Kd values for (4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)(pyrazin-2-yl)methanone [1] [2] [3]. Likewise, no head-to-head comparison data against structural analogs or in-class compounds were found. This absence of primary quantitative evidence means that any claim of differential potency, selectivity, or in vivo superiority over analogs cannot be substantiated with published data at this time.

Data Gap Analysis Assay Development Procurement Risk

Research Application Scenarios for (4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)(pyrazin-2-yl)methanone Based on Available Evidence


Fragment-Based or Scaffold-Oriented Screening Library Construction

Given its unprecedented combination of furan, piperazine, and pyrazine moieties with a chiral hydroxyethyl linker, this compound is suitable for inclusion in diversity-oriented or fragment-based screening libraries aimed at CNS or kinase targets. The structural evidence from Section 3 confirms that no commercially available analog duplicates its pharmacophoric elements, making it a unique entry for high-throughput screening campaigns [1].

Synthetic Intermediate for Derivatization in Medicinal Chemistry

The presence of a free hydroxyl group and a nucleophilic piperazine nitrogen provides two orthogonal reactive handles for further functionalization. This compound can serve as a key intermediate for parallel synthesis or combinatorial library generation, enabling the exploration of structure-activity relationships around the pyrazine-furan-piperazine scaffold [1].

Physicochemical and Pharmacokinetic Profiling Studies

The compound's computed TPSA (estimated 75-90 Ų), molecular weight (302.33 g/mol), and hydrogen-bond donor/acceptor count position it within the favorable range for oral bioavailability according to Lipinski's Rule of Five. Researchers can leverage this compound to experimentally determine logP, logD, solubility, and metabolic stability, generating first-in-class physicochemical data for the furan-hydroxyethyl-pyrazine-piperazine scaffold [1].

Negative Control or Tool Compound for Methanone-Linked Piperazine Studies

In studies involving piperazine-based inhibitors (e.g., kinase or GPCR targets) where the pharmacophore relies on a specific carbonyl-linked heterocycle, this compound can serve as a selectivity control due to its distinct pyrazine-furan combination. Until direct biological data are generated, its utility as a control compound must be validated empirically [1].

Quote Request

Request a Quote for (4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)(pyrazin-2-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.